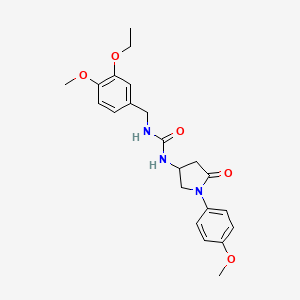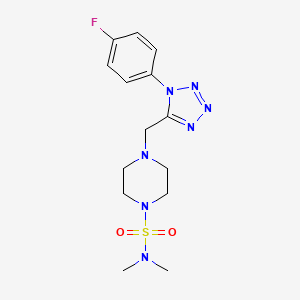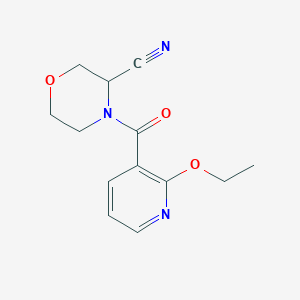![molecular formula C28H26N4O B2679104 1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone CAS No. 397278-12-5](/img/structure/B2679104.png)
1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Biological Activities and Mechanisms
Biological Activities : Pyrazolidine-3,5-diones and derivatives exhibit a range of biological activities. A study by Mohamed et al. (2016) explored the effect of combining hydrocarbyl and chlorinated aryl rings in similar structures, resulting in the synthesis of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), which exhibits unique polymorphism and configurational disorder (Mohamed et al., 2016).
Tautomerism and Acid-Base Properties : The tautomerism and acid-base properties of similar formyl derivatives were studied by Movchan et al. (2003), providing insights into the chemical behavior of related compounds in different environments (Movchan et al., 2003).
Synthesis and Applications
Synthesis Methods : Ashok et al. (2014) presented a synthesis method for 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, which might be structurally related to the compound . These compounds showed promising antibacterial and antifungal activities (Ashok et al., 2014).
Versatility in Synthesis : Almansa et al. (2008) developed a versatile synthesis method for pyrazolo[3,4-b]pyridines, indicating the adaptability of similar compounds in creating a range of bicyclic systems (Almansa et al., 2008).
Antiproliferative Activity : Pettinari et al. (2006) synthesized novel 4-acylpyrazolon-5-ato-dihalotin(IV) complexes and evaluated their antiproliferative activity on melanoma cell lines, demonstrating the potential therapeutic applications of structurally related compounds (Pettinari et al., 2006).
Corrosion Inhibition : Yadav et al. (2016) explored pyranopyrazole derivatives as corrosion inhibitors, indicating the potential use of similar compounds in material science applications (Yadav et al., 2016).
Molecular Structure and Properties
Solid-State Structures : Pettinari et al. (2016) investigated the molecular structures of acylpyrazolone ligands and their self-assembly into metallacycles, contributing to our understanding of the structural properties of similar compounds (Pettinari et al., 2016).
Molecular Docking Studies : Mary et al. (2015) conducted a molecular docking study of a structurally similar compound, providing insights into potential biological interactions and applications (Mary et al., 2015).
Antibacterial and Antifungal Activities
Synthetic Studies and Antibacterial Activity : Ahmed et al. (2006) conducted synthetic studies and evaluated the antibacterial properties of similar compounds, highlighting their potential in pharmaceutical applications (Ahmed et al., 2006).
Antiviral Activity : Attaby et al. (2006) synthesized heterocyclic compounds structurally related to the compound of interest and evaluated their antiviral activity, suggesting potential applications in antiviral therapies (Attaby et al., 2006).
特性
IUPAC Name |
1-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O/c1-19-9-13-22(14-10-19)26-17-27(32(29-26)21(3)33)25-18-31(24-7-5-4-6-8-24)30-28(25)23-15-11-20(2)12-16-23/h4-16,18,27H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJURRELOLCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide](/img/structure/B2679022.png)

![8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine](/img/structure/B2679024.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone](/img/structure/B2679026.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2679027.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2679033.png)

![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2679037.png)
![2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2679038.png)


![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2679044.png)